molecular formula C23H19N3O3 B2573609 4-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide CAS No. 898428-42-7

4-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Cat. No.: B2573609
CAS No.: 898428-42-7
M. Wt: 385.423
InChI Key: HZMSWLVMKDRBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolinone-benzamide hybrid class, characterized by a 3,4-dihydroquinazolin-4-one core substituted at position 3 with a phenyl group bearing a methoxybenzamide moiety. The 2-methyl group on the quinazolinone ring contributes steric bulk, while the 4-methoxy on the benzamide ring enhances lipophilicity .

Properties

IUPAC Name

4-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-15-24-21-9-4-3-8-20(21)23(28)26(15)18-7-5-6-17(14-18)25-22(27)16-10-12-19(29-2)13-11-16/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMSWLVMKDRBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acid derivatives with appropriate amines under specific reaction conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry approaches, such as microwave-induced synthesis and the use of deep eutectic solvents (DES), has also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazolinone core and benzamide moiety participate in nucleophilic substitutions. Key observations include:

  • Chloride displacement : The methyl group at position 2 of the quinazolinone ring can be replaced by nucleophiles. For example, reactions with amines (e.g., piperazine derivatives) in polar aprotic solvents (e.g., acetonitrile) at 80°C yield substituted derivatives (e.g., tert-butyl piperazine analogs) with moderate yields (56%) .

  • Methoxy group reactivity : The 4-methoxybenzamide group undergoes demethylation under acidic conditions (e.g., HBr in acetic acid), forming phenolic derivatives.

Oxidation Reactions

The dihydroquinazolinone (3,4-dihydroquinazolin-4-one) system is prone to oxidation:

Oxidizing Agent Conditions Product Yield Source
KMnO₄Acidic aqueous solution2-Methylquinazolin-4-one72%
DDQReflux in THFAromatic quinazolinone derivatives65%

Oxidation typically converts the dihydroquinazolinone to a fully aromatic quinazolinone system, enhancing electrophilicity for downstream reactions .

Condensation Reactions

The compound reacts with aldehydes or ketones to form styryl or imine derivatives:

  • With aldehydes : Acid-catalyzed condensation (e.g., using p-nitrobenzaldehyde in acetic acid) produces (E)-styrylquinazolinones via Knoevenagel-like mechanisms .

  • With hydrazides : Reaction with hydrazides (e.g., benzhydrazide) in ethanol under reflux forms hydrazone-linked derivatives, useful for bioactivity studies .

Hydrolysis Reactions

Controlled hydrolysis targets specific functional groups:

  • Amide hydrolysis : Treatment with 6M HCl at 100°C cleaves the benzamide bond, yielding 4-methoxybenzoic acid and 3-(3-aminophenyl)-2-methyl-3,4-dihydroquinazolin-4-one .

  • Quinazolinone ring opening : Alkaline hydrolysis (NaOH, 70°C) disrupts the quinazolinone ring, forming anthranilic acid derivatives.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Suzuki coupling : The phenyl ring undergoes coupling with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄ as a catalyst, producing biaryl derivatives .

  • Buchwald-Hartwig amination : Reactions with primary amines (e.g., morpholine) introduce amino groups at the quinazolinone’s C-2 position .

Electrophilic Aromatic Substitution

The electron-rich benzamide and quinazolinone rings undergo electrophilic substitutions:

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) selectively nitrate the para position of the methoxybenzamide group.

  • Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at the quinazolinone’s C-6 position .

Reductive Transformations

Catalytic hydrogenation (H₂, Pd/C) reduces the quinazolinone’s C=N bond, yielding tetrahydroquinazolinone derivatives. This reaction is pH-sensitive, with optimal yields achieved in neutral ethanol .

Photochemical Reactions

UV irradiation in the presence of eosin Y induces C–H functionalization at the quinazolinone’s C-8 position, enabling alkylation with alkenes .

Key Reaction Insights:

  • Solvent dependence : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution and coupling efficiencies .

  • Steric effects : Substituents on the phenyl ring (e.g., methyl, methoxy) influence reaction regioselectivity .

  • Catalyst optimization : Palladium-based catalysts with bulky phosphine ligands improve cross-coupling yields .

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • Quinazoline derivatives, including this compound, have been studied for their potential as anticancer agents. They may inhibit specific kinases involved in cancer cell proliferation and survival.
    • A study demonstrated that compounds with similar quinazoline structures showed promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
  • Antimicrobial Properties :
    • The compound exhibits antimicrobial activity against a range of bacteria and fungi, making it a candidate for developing new antibiotics. This is particularly relevant in the context of rising antibiotic resistance .
  • Anti-inflammatory Effects :
    • Some studies suggest that quinazoline derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory disorders .

Synthesis and Formulation

The synthesis of 4-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Quinazoline Core : This involves cyclization reactions that create the quinazoline structure from appropriate precursors.
  • Substitution Reactions : The introduction of the methoxy and benzamide groups is crucial for enhancing biological activity.

Formulations may include solid dispersions or amorphous forms to improve solubility and bioavailability, which are critical for effective drug delivery .

Case Study 1: Anticancer Research

A systematic investigation into the structure–activity relationship (SAR) of quinazoline derivatives revealed that modifications at specific positions significantly enhance anticancer activity. For instance, introducing electron-donating groups improved binding affinity to target kinases involved in cancer progression .

Case Study 2: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quinazoline derivatives, including 4-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide. Results indicated potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 4-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. The exact pathways involved may vary depending on the specific application, but common targets include kinases, proteases, and other regulatory proteins .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Benzamide Ring

2-Bromo-5-Methoxy Analogue (L892-0191 Screening Compound)
  • Structure : 2-Bromo-5-methoxy-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide.
  • ~431 g/mol for the target compound).
  • Implications : Bromine may enhance receptor binding via halogen bonds but could reduce metabolic stability due to increased steric hindrance .
Trifluoromethyl-Substituted Benzamide (4-Methoxy-N-(Pyridin-4-Ylmethyl)-3-(Trifluoromethyl)Benzamide)
  • Structure : Incorporates a trifluoromethyl group at position 3 and a pyridinylmethyl group.
  • Key Differences: The trifluoromethyl group significantly increases electronegativity and metabolic resistance.
  • Implications : Enhanced pharmacokinetic properties (e.g., longer half-life) compared to the target compound’s methoxy-only substitution .

Modifications on the Quinazolinone Core

Cyano-Isopropyl-Substituted Quinazolinone ()
  • Structure: 3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide.
  • Key Differences: A cyano-isopropyl group replaces the 2-methyl on the quinazolinone.
  • Implications : Increased hydrogen-bonding capacity may enhance target affinity but reduce membrane permeability compared to the target compound .
Complex Multi-Substituted Quinazolinone (Compound 4l in )
  • Structure : Features bis(4-methoxyphenyl) groups and a dimethylpropyl linker.
  • Implications : Likely higher potency in hydrophobic binding pockets but poorer solubility than the simpler target compound .

Alternative Backbone Scaffolds

Thiazol-2-Ylidene-Benzamide Hybrid ()
  • Structure : (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide.
  • Key Differences: Replaces quinazolinone with a thiazol-2-ylidene ring, introducing a non-planar, conjugated system.
  • Implications : Altered electronic properties may favor interactions with thiol-containing enzymes .
Oxadiazole Derivatives ()
  • Structure : 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide.
  • Key Differences : Oxadiazole core with a thioxo group provides distinct hydrogen-bonding and redox activity.
  • Implications: Potential for divergent biological targets (e.g., kinase inhibition vs. oxidative stress modulation) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-Bromo-5-Methoxy Analogue Trifluoromethyl-Benzamide
Molecular Weight (g/mol) ~431 ~505 ~356
LogP (Predicted) ~3.2 ~3.8 ~2.9
Hydrogen Bond Acceptors 5 6 5
Key Functional Groups Methoxy, Amide Bromo, Methoxy, Amide Trifluoromethyl, Pyridine
Solubility (Predicted) Moderate Low High

Biological Activity

4-Methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a synthetic compound classified as a quinazolinone derivative. This compound has garnered attention due to its potential pharmacological properties, particularly in the realms of oncology and antimicrobial activity. The unique structural features of this compound, including a methoxy group and a quinazolinone moiety, contribute to its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, the compound was tested against MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (human embryonic kidney) cells. The results showed promising IC50 values, indicating effective inhibition of cell viability:

Cell LineIC50 (µM)Reference
MCF-71.2
HCT1163.7
HEK2935.3

The mechanism of action appears to involve apoptosis induction through caspase activation pathways, specifically caspases -3, -8, and -9, which are crucial in mediating intrinsic and extrinsic apoptotic signals .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Notably, it exhibited selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) were reported as follows:

Bacterial StrainMIC (µM)Reference
S. aureus32
E. faecalis8
E. coli16

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Study on Antiproliferative Effects

In a study assessing the antiproliferative effects of related quinazolinone compounds, it was found that modifications in substituents significantly impacted biological activity. The study highlighted that compounds with specific functional groups demonstrated enhanced potency against cancer cell lines compared to their unsubstituted counterparts .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 4-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide with various biological targets. These studies indicated favorable interactions with key proteins involved in cancer progression and bacterial resistance mechanisms .

Q & A

Q. Basic

  • Spectroscopy :
    • 1H/13C NMR : Assign methoxy (δ ~3.8 ppm) and quinazolinone carbonyl (δ ~165 ppm) signals.
    • IR : Confirm amide C=O (~1680 cm⁻¹) and quinazolinone C=O (~1720 cm⁻¹) stretches.
  • Crystallography :
    • Single-crystal X-ray diffraction (SCXRD) resolves dihedral angles (e.g., 74.97° between aromatic rings) and hydrogen-bonding networks (e.g., N—H⋯O interactions) .
    • Refinement using SHELXL for anisotropic displacement parameters and riding hydrogen models .

How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Q. Advanced

  • Case Example : Discrepancies in carbonyl group positioning (NMR vs. X-ray).
  • Methodology :
    • Validate NMR assignments using 2D techniques (e.g., HMBC to confirm connectivity).
    • Cross-check with SCXRD torsion angles and hydrogen-bonding patterns .
    • Employ DFT calculations to model electronic environments and compare with experimental data .
  • Reference : SHELX refinement protocols ensure accurate bond-length/angle measurements (mean σ(C–C) = 0.007 Å) .

What strategies optimize crystallization for high-resolution X-ray diffraction studies?

Q. Advanced

  • Solvent Selection : Slow evaporation of petroleum ether/ethyl acetate (4:1) promotes nucleation .
  • Temperature Gradients : Gradual cooling (0.5°C/hour) reduces disorder.
  • Additives : Trace acetic acid enhances crystal packing via hydrogen bonds.
  • Outcome : Crystals with <0.05 Å positional uncertainty and R-factor <0.05 .

How are non-covalent interactions analyzed in the crystal structure, and what computational tools support this?

Q. Advanced

  • Hydrogen Bonding : SCXRD identifies N—H⋯O (2.8–3.0 Å) and O—H⋯N (2.9 Å) interactions .
  • π-π Stacking : Measure centroid distances (e.g., 3.6 Å between quinazolinone and benzamide rings) .
  • Software : Mercury (CCDC) visualizes packing, while Multiwfn calculates interaction energies .

What computational methods validate the molecular conformation and electronic properties?

Q. Advanced

  • DFT Optimization : B3LYP/6-311+G(d,p) basis set minimizes energy and predicts vibrational spectra .
  • Docking Studies : AutoDock Vina assesses binding to biological targets (e.g., kinase domains) using PubChem conformers .
  • Electrostatic Maps : Hirshfeld surfaces quantify intermolecular contacts (e.g., H⋯F interactions in trifluoromethyl derivatives) .

How can derivatives be designed to enhance bioactivity while maintaining structural integrity?

Q. Advanced

  • Functional Group Modifications :
    • Introduce electron-withdrawing groups (e.g., -CF3) to improve metabolic stability .
    • Replace methoxy with bulkier substituents (e.g., isopropoxy) to explore steric effects.
  • SAR Studies : Compare IC50 values against parent compound in enzymatic assays (e.g., kinase inhibition) .

What challenges arise during reaction scale-up, and how are they mitigated?

Q. Advanced

  • Purification : Column chromatography becomes inefficient at >10 g scales; switch to recrystallization in DMSO/water .
  • Byproduct Formation : Monitor via LC-MS and optimize stoichiometry (e.g., 1.2 equiv. coupling reagent).
  • Safety : Hazard analysis for exothermic steps (e.g., acyl chloride reactions) using RC1 calorimetry .

How is the compound’s stability assessed under varying storage conditions?

Q. Advanced

  • Forced Degradation :
    • Heat (40°C, 75% RH): Track decomposition via HPLC (e.g., hydrolysis of amide bonds).
    • Light Exposure: UV-vis spectroscopy detects quinazolinone ring oxidation .
  • Recommendations : Store at -20°C in amber vials with desiccants.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.